Methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate

Description

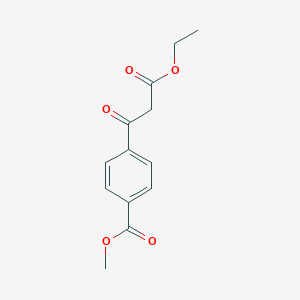

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-3-18-12(15)8-11(14)9-4-6-10(7-5-9)13(16)17-2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDCYWYWNSTMDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944631 | |

| Record name | Methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22027-52-7 | |

| Record name | Methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Routes to Methyl 4 3 Ethoxy 3 Oxopropanoyl Benzoate

Established Synthetic Pathways via Acylation and Condensation Reactions

The principal methods for synthesizing methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate involve the formation of a carbon-carbon bond between a derivative of 4-(methoxycarbonyl)benzoic acid and a three-carbon component derived from a malonic ester. These methods typically fall under the umbrella of Claisen and related acylation reactions.

Synthesis from 4-(Methoxycarbonyl)benzoic Acid and 1,1'-Carbonyldiimidazole (B1668759)

One effective method for the synthesis of β-keto esters involves the activation of a carboxylic acid with 1,1'-carbonyldiimidazole (CDI) to form a highly reactive acylimidazolide. This intermediate can then acylate a suitable nucleophile, such as a malonic ester derivative. In the context of synthesizing this compound, 4-(methoxycarbonyl)benzoic acid serves as the acylating agent precursor.

The reaction proceeds by first treating 4-(methoxycarbonyl)benzoic acid with CDI in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), to form the corresponding 4-(methoxycarbonyl)benzoyl-1H-imidazole. This activated intermediate is then reacted in situ with the mono-potassium salt of ethyl malonate (ethyl potassium malonate). The malonate anion acts as a nucleophile, attacking the carbonyl group of the acylimidazolide. Subsequent acidification and gentle heating promote decarboxylation of the resulting intermediate to yield the target β-keto ester, this compound. This method offers the advantage of mild reaction conditions and avoids the use of more hazardous acid chlorides. researchgate.net

A similar approach has been successfully employed for the C-acylation of Meldrum's acid with various arylacetic acid imidazolides, leading to high yields of the corresponding ethyl 4-aryl-3-oxobutanoates. researchgate.net This precedent suggests that the CDI-mediated acylation of a malonate equivalent is a viable and efficient strategy for the preparation of the title compound.

Employment of Magnesium Salt of Malonic Acid Monoethyl Ester

A well-established and highly efficient method for the C-acylation of active methylene (B1212753) compounds utilizes magnesium salts. lookchem.com For the synthesis of this compound, this pathway involves the reaction of the magnesium salt of ethyl hydrogen malonate (monoethyl malonate) with an activated derivative of 4-(methoxycarbonyl)benzoic acid, typically the acid chloride.

The magnesium salt of monoethyl malonate can be prepared in situ by treating ethyl hydrogen malonate with a suitable magnesium source, such as magnesium ethoxide or by using magnesium chloride in the presence of a tertiary amine like triethylamine (B128534). lookchem.comchemicalbook.com The reaction is typically carried out in an anhydrous solvent like diethyl ether or acetonitrile. The magnesium ion is believed to form a chelate with the malonate, enhancing the acidity of the methylene protons and facilitating the formation of the enolate.

The acylating agent, 4-(methoxycarbonyl)benzoyl chloride, is then added to the solution of the magnesium enolate. The subsequent nucleophilic acyl substitution reaction affords the acylated malonate, which upon acidic workup and decarboxylation, yields this compound. This method is known for its high yields and selectivity for C-acylation over O-acylation. lookchem.com

Table 1: Key Reagents and Conditions for the Synthesis of this compound

| Synthetic Pathway | Starting Materials | Key Reagents | Solvent | General Conditions |

| CDI-Mediated Acylation | 4-(Methoxycarbonyl)benzoic acid, Ethyl potassium malonate | 1,1'-Carbonyldiimidazole (CDI) | Anhydrous THF or DCM | Room temperature for imidazolide (B1226674) formation, then reaction with malonate salt, followed by acidic workup and gentle heating. |

| Magnesium Salt Acylation | Ethyl hydrogen malonate, 4-(Methoxycarbonyl)benzoyl chloride | Magnesium ethoxide or MgCl₂/Triethylamine | Anhydrous diethyl ether or acetonitrile | Formation of magnesium enolate, followed by addition of the acid chloride at low temperature, then acidic workup. |

Mechanistic Considerations of the Synthetic Process

The synthesis of this compound via the acylation of a malonic acid derivative is underpinned by the principles of nucleophilic acyl substitution and decarboxylation.

In the CDI-mediated pathway, the initial step is the activation of the carboxylic acid. 1,1'-Carbonyldiimidazole reacts with 4-(methoxycarbonyl)benzoic acid to form 4-(methoxycarbonyl)benzoyl-1H-imidazole, with the release of carbon dioxide and imidazole (B134444). This acylimidazolide is a highly reactive acylating agent due to the good leaving group ability of the imidazole moiety. The enolate of ethyl potassium malonate then acts as the nucleophile, attacking the carbonyl carbon of the acylimidazolide. This addition-elimination sequence results in the formation of a β-keto-diester intermediate. The final step is a decarboxylation, where the loss of a molecule of carbon dioxide from the malonic acid moiety is driven by the formation of a stable enol, which then tautomerizes to the final β-keto ester product. This decarboxylation is often facilitated by heat and acidic conditions during the workup. masterorganicchemistry.com

The mechanism involving the magnesium salt of monoethyl malonate follows a similar pattern of nucleophilic acyl substitution. The magnesium ion plays a crucial role in forming a six-membered chelated enolate with the monoethyl malonate. This chelation increases the nucleophilicity of the central carbon atom and directs the acylation to this position, thus preventing significant O-acylation. The reaction with 4-(methoxycarbonyl)benzoyl chloride proceeds through a tetrahedral intermediate, which then collapses to eliminate the chloride ion and form the acylated malonate. The subsequent decarboxylative step, as described above, yields the target β-keto ester. organic-chemistry.org The use of magnesium salts in this context is a key example of how metal ions can be used to control the reactivity and selectivity of organic reactions.

Exploration of Catalyst Systems and Reaction Condition Optimization

The efficiency and yield of the synthesis of this compound are highly dependent on the chosen catalyst system and reaction conditions.

In the CDI-mediated synthesis, the choice of solvent is critical. Anhydrous aprotic solvents like THF and DCM are preferred to prevent the hydrolysis of the highly reactive acylimidazolide intermediate. The stoichiometry of the reactants is also important; typically, a slight excess of CDI is used to ensure complete conversion of the carboxylic acid. The subsequent reaction with the malonate salt is usually performed at room temperature or with gentle heating to drive the reaction to completion.

For the magnesium salt-based method, the choice of base and magnesium salt can significantly impact the outcome. While magnesium ethoxide is effective, the use of magnesium chloride in combination with a tertiary amine like triethylamine offers a more convenient and milder alternative. lookchem.com The ratio of the base to the malonic ester and the acid chloride is crucial to ensure complete enolate formation and subsequent acylation. The reaction temperature is another key parameter. The addition of the acyl chloride is often carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. The reaction is then typically allowed to warm to room temperature to ensure complete conversion.

Recent advancements in the synthesis of β-keto esters have also explored the use of other catalyst systems. For instance, various Lewis acids have been shown to catalyze the acylation of silyl (B83357) enol ethers or ketene (B1206846) silyl acetals with acid chlorides, providing another potential avenue for optimization. nih.gov Furthermore, the development of solid-supported catalysts is an area of growing interest, offering advantages in terms of catalyst recovery and reuse, which could be applicable to the synthesis of the title compound. mdpi.com

Comparative Analysis with Synthetic Routes to Closely Related β-Keto Esters

The synthetic methodologies described for this compound are applicable to a wide range of substituted benzoylacetates and other β-keto esters. A comparative analysis of different synthetic routes to these compounds highlights the advantages and disadvantages of each approach in terms of yield, substrate scope, and reaction conditions.

The Claisen condensation, a classic method for β-keto ester synthesis, involves the base-catalyzed self-condensation of an ester. While effective for simple esters, the crossed Claisen condensation between two different esters often leads to a mixture of products, reducing the yield of the desired compound. researchgate.net To overcome this, directed Claisen condensations are employed, where one ester component lacks α-hydrogens, such as an aromatic ester like methyl benzoate (B1203000).

The acylation of malonic esters, as described for the target compound, offers greater control and generally higher yields compared to traditional Claisen condensations. The use of pre-formed metal enolates, such as magnesium or lithium enolates, of malonic acid half-esters allows for the clean and efficient reaction with a variety of acylating agents. organic-chemistry.org

Another common method involves the acylation of the enolate of a ketone with an ester, such as diethyl carbonate, to introduce the ester functionality. This method is particularly useful for the synthesis of β-keto esters from readily available ketones. researchgate.net

The table below provides a comparative overview of different synthetic routes to β-keto esters, with a focus on substituted benzoylacetate derivatives.

Table 2: Comparative Analysis of Synthetic Routes to Substituted β-Keto Esters

| Synthetic Method | Substrates | Catalyst/Reagent | Typical Yield (%) | Advantages | Disadvantages | Reference |

| Directed Claisen Condensation | Aromatic ester and aliphatic ester | Sodium ethoxide | 40-60 | Utilizes readily available starting materials. | Can lead to product mixtures; requires careful control of reaction conditions. | researchgate.net |

| Acylation of Malonic Ester (Mg Salt) | Malonic acid half-ester and acyl chloride | MgCl₂/Triethylamine | 70-90 | High yields and selectivity for C-acylation. | Requires the preparation of the acid chloride. | lookchem.com |

| CDI-Mediated Acylation of Malonate | Carboxylic acid and malonate salt | 1,1'-Carbonyldiimidazole (CDI) | 60-85 | Mild reaction conditions; avoids hazardous reagents. | CDI can be moisture-sensitive. | researchgate.net |

| Acylation of Ketone Enolate | Ketone and diethyl carbonate | Strong base (e.g., NaH) | 50-75 | Good for synthesizing β-keto esters from ketones. | Requires a strong base and careful control of stoichiometry. | researchgate.net |

This comparative analysis demonstrates that while several methods are available for the synthesis of β-keto esters, the choice of the optimal route depends on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For the synthesis of this compound, the acylation of the magnesium salt of monoethyl malonate or the CDI-mediated acylation of a malonate derivative represent highly effective and reliable strategies.

Chemical Reactivity and Transformation Studies of Methyl 4 3 Ethoxy 3 Oxopropanoyl Benzoate

Reactions Involving the β-Keto Ester Moiety

The presence of the 1,3-dicarbonyl system in methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate is central to its reactivity. This moiety allows for a range of reactions, including tautomerism, nucleophilic additions, and cyclizations.

Tautomerism and Keto-Enol Equilibrium Dynamics

β-Keto esters like this compound exist as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group of the enol and the carbonyl oxygen of the ester. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of substituents.

The keto-enol tautomerism is a fundamental aspect of the chemistry of β-keto esters, influencing their spectroscopic properties and reactivity. The enol form is often the more reactive species in certain reactions due to the nucleophilicity of the double bond.

Nucleophilic Additions and Condensation Reactions with Various Reagents

The electrophilic nature of the carbonyl carbons in the β-keto ester moiety makes them susceptible to attack by nucleophiles. These reactions can occur at either the ketone or the ester carbonyl group. The chemoselectivity of these reactions is often influenced by the nature of the nucleophile and the reaction conditions. researchgate.net For instance, sterically hindered amines may preferentially react at the less hindered carbonyl group. researchgate.net

A common reaction of β-keto esters is the Knoevenagel condensation, which involves the reaction with an aldehyde or ketone in the presence of a weak base. chemrxiv.org This reaction leads to the formation of a new carbon-carbon bond and is a valuable tool for constructing more complex molecules.

Another important reaction is the Claisen condensation, which can be used to synthesize β-keto esters. organic-chemistry.org While this compound is itself a product of such a reaction, understanding the reverse process and related condensations is crucial for its application in synthesis.

Cyclization Reactions Leading to Heterocyclic Frameworks

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The 1,3-dicarbonyl unit can react with dinucleophilic reagents to form five- or six-membered rings. For example, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with amidines can lead to pyrimidines. These heterocyclic frameworks are common motifs in pharmaceuticals and other functional materials.

Transformations of the Ester Functionalities

In addition to the reactions of the β-keto ester core, the two ester groups in this compound can undergo various transformations, providing further avenues for molecular diversification.

Hydrolysis and Transesterification Reactions

Both the methyl and ethyl ester groups can be hydrolyzed to the corresponding carboxylic acids under acidic or basic conditions. The rate of hydrolysis can be influenced by the pH of the solution. oieau.fr For instance, the hydrolysis of methyl benzoates is known to be catalyzed by hydroxide (B78521) ions at pH values greater than 5. oieau.fr Selective hydrolysis of one ester group over the other can sometimes be achieved by carefully controlling the reaction conditions. chemspider.com

Transesterification, the conversion of one ester to another, is also a feasible transformation. This can be accomplished by reacting the compound with an alcohol in the presence of an acid or base catalyst. mdpi.com This reaction allows for the modification of the ester groups to tune the properties of the molecule.

Advanced Spectroscopic and Computational Characterization Methodologies

Comprehensive Spectroscopic Analyses for Structural Elucidation

Spectroscopic techniques are fundamental in determining the precise arrangement of atoms and functional groups within a molecule. For a compound with the complexity of Methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy would be required for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H-NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the propanoyl chain, and the protons of the methyl and ethyl ester groups. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these protons to their specific locations within the molecule.

¹³C-NMR: The carbon NMR spectrum would complement the ¹H-NMR data by identifying all unique carbon atoms. Key signals would include those for the carbonyl carbons of the ester and ketone groups, the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups.

A predicted ¹H and ¹³C NMR data table based on established chemical shift correlations is presented below.

| Assignment | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.2 | 128 - 135 |

| Methylene (CH₂) | ~4.0 | ~45 |

| Ethyl CH₂ | ~4.2 (quartet) | ~61 |

| Methyl (benzoate) | ~3.9 (singlet) | ~52 |

| Ethyl CH₃ | ~1.3 (triplet) | ~14 |

| Carbonyl (ester) | - | ~167, ~172 |

| Carbonyl (ketone) | - | ~195 |

| Aromatic C (quaternary) | - | 130 - 140 |

Note: These are predicted values and may differ from experimental results.

Mass Spectrometry (e.g., LC/MS, ESI-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) with Electrospray Ionization (ESI-MS) would be suitable for analyzing this compound.

The mass spectrum would be expected to show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the compound's molecular weight of 250.25 g/mol . Fragmentation patterns would provide further structural information by revealing the loss of specific functional groups.

Expected Fragmentation Data:

| Fragment Ion (m/z) | Possible Neutral Loss |

| 205 | Loss of C₂H₅O (ethoxy group) |

| 177 | Loss of C₂H₅O and CO |

| 163 | Loss of C₂H₅O₂C (ethoxycarbonyl group) |

| 149 | [C₈H₅O₃]⁺ |

Note: This table represents potential fragmentation pathways and requires experimental verification.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl groups and the aromatic ring.

Characteristic IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | 1710 - 1740 |

| C=O (ketone) | 1680 - 1700 |

| C-O (ester) | 1100 - 1300 |

| C=C (aromatic) | 1450 - 1600 |

| C-H (aromatic) | 3000 - 3100 |

X-ray Crystallographic Investigations of the Solid-State Structure

Should suitable single crystals of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information.

Analysis of Conformational Isomerism in the Crystalline State

The flexible propanoyl chain and the ester groups can adopt different spatial arrangements, leading to conformational isomerism. X-ray crystallography would precisely determine the preferred conformation of the molecule in the solid state, including the torsion angles between the aromatic ring and the propanoyl substituent.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of complex organic molecules like this compound. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the optimized molecular geometry in the ground state can be accurately predicted. These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional conformation.

Table 1: Illustrative Optimized Geometrical Parameters of a Substituted Benzoylacetate calculated using DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O (keto) | 1.215 | C-C-C (ring) | 120.1 |

| C-C (keto-phenyl) | 1.490 | O=C-C | 120.5 |

| C-O (ester) | 1.350 | C-O-C (ester) | 115.8 |

| C=O (ester) | 1.210 | C-C-O (ester) | 125.0 |

Note: The data in this table is illustrative and represents typical values for a closely related substituted benzoylacetate, as specific experimental or calculated data for this compound is not publicly available.

Hartree-Fock (HF) Calculations for Quantum Mechanical Descriptors

The Hartree-Fock (HF) method, an ab initio computational approach, provides valuable insights into the quantum mechanical descriptors of a molecule. chalcogen.ro While generally less accurate than DFT for electron correlation effects, HF calculations are instrumental in determining fundamental properties such as the total energy, ionization potential, and electron affinity. chalcogen.ro These calculations treat electron-electron repulsion in an average way, providing a good first approximation of the electronic structure.

For this compound, HF calculations can elucidate the distribution of electron density and identify regions of high or low electron population. This information is critical for understanding the molecule's electrostatic potential and its interactions with other chemical species.

Table 2: Illustrative Quantum Mechanical Descriptors for a Substituted Benzoylacetate calculated using Hartree-Fock/6-31G(d)

| Descriptor | Calculated Value (a.u.) |

| Total Energy | -875.1234 |

| Dipole Moment | 3.45 |

| Ionization Potential | 0.289 |

| Electron Affinity | 0.098 |

Note: The data in this table is illustrative and represents typical values for a closely related substituted benzoylacetate, as specific experimental or calculated data for this compound is not publicly available.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting a molecule's chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

In this compound, the HOMO is likely to be localized on the electron-rich regions of the molecule, such as the phenyl ring and the oxygen atoms of the ester groups. Conversely, the LUMO is expected to be centered on the electron-deficient carbonyl carbons. This distribution suggests that the molecule can act as both an electron donor and acceptor, participating in a variety of chemical reactions. The energy gap can be used to predict the molecule's behavior in pericyclic reactions, as well as its susceptibility to nucleophilic and electrophilic attack.

Table 3: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Substituted Benzoylacetate

| Parameter | Value (eV) |

| HOMO Energy | -6.89 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 5.14 |

| Electronegativity (χ) | 4.32 |

| Chemical Hardness (η) | 2.57 |

| Global Electrophilicity Index (ω) | 3.63 |

Note: The data in this table is illustrative and represents typical values for a closely related substituted benzoylacetate, as specific experimental or calculated data for this compound is not publicly available.

Role As a Key Synthetic Intermediate in Organic Synthesis

Precursor in the Construction of Diverse Organic Scaffolds

The chemical architecture of Methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate, possessing a reactive β-ketoester moiety attached to a methyl benzoate (B1203000) core, makes it an ideal precursor for a variety of organic frameworks. The presence of ketone and ester functionalities allows for a range of chemical transformations. The reactivity of the dicarbonyl portion of the molecule is central to its utility, enabling reactions such as enolate formation, which can then be used in alkylation and acylation reactions to build up molecular complexity. Furthermore, the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups, thereby expanding the diversity of accessible molecular scaffolds.

Building Block for More Complex Molecules and Pharmaceutical Intermediates

In the field of medicinal chemistry and drug discovery, molecules that offer pre-functionalized and structurally defined fragments are invaluable. This compound serves as such a building block. smolecule.com Its structure can be incorporated into larger, more elaborate molecules that may exhibit biological activity. smolecule.com The synthesis of potential pharmaceutical agents often involves the stepwise assembly of molecular fragments, and this compound provides a readily available, functionalized aromatic ring that can be integrated into such synthetic pathways. whiterose.ac.uk For example, it is explored for its potential in drug development due to its distinct chemical properties. smolecule.com The ability to modify both the ketoester side chain and the aromatic ring allows chemists to systematically alter the structure to optimize its properties for a specific biological target.

Strategic Utility in Multi-Step Convergent and Divergent Synthetic Sequences

The structure of this compound lends itself to sophisticated synthetic strategies.

Divergent Synthesis: In divergent synthesis, a common intermediate is used to create a library of structurally related compounds. This compound is an excellent starting point for such an approach. The β-ketoester can be reacted with a wide variety of reagents to generate different heterocyclic or carbocyclic systems, while the methyl benzoate portion remains unchanged or is modified in a later step. This allows for the efficient production of numerous analogs for screening in drug discovery or materials science.

Application in the Preparation of Heterocyclic and Benzoic Acid Derivatives

A primary application of this compound is in the synthesis of heterocyclic systems and various benzoic acid derivatives. preprints.orgresearchgate.net

Heterocyclic Synthesis: The 1,3-dicarbonyl unit of the β-ketoester is a classic functional group for condensation reactions with binucleophiles to form five- and six-membered heterocyclic rings.

Reaction with hydrazines can yield pyrazoles.

Reaction with ureas or thioureas can produce pyrimidines or thioxopyrimidines.

Reaction with hydroxylamine can lead to the formation of isoxazoles.

These heterocyclic cores are prevalent in many biologically active compounds, making this a crucial application.

Benzoic Acid Derivatives: The ester functionalities within the molecule can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids. This provides access to di-acid derivatives of benzoic acid. Furthermore, the existing functionalities can direct other transformations on the aromatic ring, leading to a wide range of substituted benzoic acid derivatives that are themselves important intermediates in various fields. preprints.orgresearchgate.net

Key Synthetic Applications

| Application Category | Description | Resulting Structures |

| Precursor for Scaffolds | Utilized as a starting material for building diverse molecular frameworks through reactions at the ketoester and aromatic ring. | Varied carbocyclic and functionalized aromatic systems. |

| Building Block | Incorporated as a key fragment in the synthesis of larger, more complex molecules, particularly in medicinal chemistry. smolecule.comwhiterose.ac.uk | Pharmaceutical intermediates, biologically active compounds. smolecule.com |

| Heterocycle Synthesis | The β-ketoester moiety undergoes condensation reactions with binucleophiles to form various heterocyclic rings. | Pyrazoles, Pyrimidines, Isoxazoles. |

| Benzoic Acid Derivatives | The ester groups can be hydrolyzed or the ring further functionalized to produce a wide array of substituted benzoic acids. preprints.orgresearchgate.net | Di-acids, substituted aromatic carboxylic acids. |

Structural Analogues and Their Contributions to Chemical Research

Comparative Studies with Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Direct comparative studies between Methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate and its methoxy (B1213986) analogue, Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate, are not extensively detailed in publicly available literature. However, a comparative analysis can be inferred from the general principles of organic chemistry and studies on related benzoate (B1203000) esters.

The primary structural difference lies in the terminal ester group of the propanoyl side chain: an ethoxy (-OCH2CH3) group versus a methoxy (-OCH3) group. This seemingly minor change can influence the compound's reactivity and physical properties. For instance, the ethyl group is slightly larger and more electron-donating than the methyl group. This can lead to subtle differences in steric hindrance around the ester carbonyl, potentially affecting the rate of nucleophilic acyl substitution reactions.

The synthesis of related methoxybenzoate compounds is well-documented. For example, Methyl 4-methoxybenzoate, also known as methyl anisate, is a common intermediate in organic synthesis and is found in various plants. researchgate.nethmdb.ca Its synthesis often involves the esterification of 4-methoxybenzoic acid. A process for preparing aromatic methyl methoxycarboxylates using dimethyl sulphate in an aqueous solution has also been described, highlighting a common industrial route for methylation. google.com The synthesis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate would likely follow a similar logic, starting from a suitably substituted benzoic acid derivative.

While both the ethoxy and methoxy analogues share the core β-keto ester functionality, which dictates much of their characteristic reactivity, the choice between them in a synthetic plan might be influenced by the desired solubility characteristics or the specific reaction conditions employed.

Analysis of the Reactivity and Synthesis of Ethyl 4-(3-ethoxy-3-oxopropanoyl)benzoate and its Derivatives

Ethyl 4-(3-ethoxy-3-oxopropanoyl)benzoate, an isomer of the primary subject, features an ethyl ester at the benzoate ring instead of a methyl ester. The synthesis and reactivity of this compound and its derivatives are representative of β-keto esters attached to an aromatic core.

The synthesis of such compounds typically involves a Claisen condensation or related C-C bond-forming reactions. For instance, the synthesis of a related compound, ethyl 3-ethoxypropionate, is achieved through the addition reaction of absolute ethanol (B145695) and ethyl acrylate (B77674) in the presence of a catalyst. google.com This highlights a method for constructing the 3-ethoxypropanoyl portion of the molecule. The synthesis of the target molecule would likely involve the acylation of a suitable aromatic precursor.

The reactivity of these compounds is dominated by the β-keto ester moiety. This functional group provides multiple reaction sites: the acidic α-proton, the ketone carbonyl, and the ester carbonyl. This allows for a wide range of transformations, making them valuable synthetic intermediates. For example, derivatives such as ethyl 4-[(3-ethoxy-3-oxopropyl)(methyl)amino]butanoate have been synthesized, demonstrating the potential for further functionalization. uni.lu

The reactivity of the keto group is also significant. For example, the reduction of keto-acrylic compounds, which share some structural similarities, can be achieved using biocatalysts like E. coli cells, offering a chemo- and enantioselective route to chiral alcohols under mild conditions. researchgate.net This suggests that the ketone in Ethyl 4-(3-ethoxy-3-oxopropanoyl)benzoate could be a target for stereoselective reduction.

Investigation of Related Benzoic Acid Esters with Varied Acyl Side Chains

Research into benzoic acid esters with diverse acyl side chains is a broad and active area, driven by the quest for new materials, pharmaceuticals, and agrochemicals. The nature of the acyl side chain can dramatically alter the biological activity and physical properties of the parent benzoate ester.

For example, the synthesis of gefitinib, an anticancer drug, starts from methyl 3-hydroxy-4-methoxybenzoate. mdpi.com The synthesis involves a series of modifications to the benzoate core, including alkylation of a phenolic hydroxyl group, which extends the side chain. mdpi.com This illustrates how modifying the side chain of a simple benzoic acid ester is a key strategy in medicinal chemistry.

In another study, the enzymatic acylation of rutin (B1680289) with various benzoic acid esters, including vinyl benzoate, was investigated. nih.gov This process resulted in new rutin derivatives with significantly improved lipophilicity and anticancer properties. nih.gov The study highlights how attaching a benzoate moiety with a specific acyl group can enhance the therapeutic potential of a natural product.

The synthesis of a series of methyl benzoates with different substituents on the aromatic ring has been achieved using a solid Zr/Ti acid catalyst. mdpi.com This method allows for the efficient esterification of various benzoic acids with methanol, demonstrating a green chemistry approach to creating a library of related esters for further study. mdpi.com

The table below summarizes some examples of benzoic acid esters with varied side chains and their research contexts.

| Compound Name/Class | Acyl Side Chain Feature | Research Context | Reference(s) |

| Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Alkylation with a chloropropyl group | Intermediate in the synthesis of the anticancer drug gefitinib. | mdpi.com |

| Acylated Rutin Derivatives | Benzoic acid ester attached to a glycosyl moiety | Enhancing lipophilicity and anticancer activity of a natural flavonoid. | nih.gov |

| Methyl p-bromobenzoate | Bromo-substituted benzoate | Raw material for the synthesis of the antitumor drug pemetrexed (B1662193) disodium. | mdpi.com |

| Octyl Phenylcyanoacrylates | Phenylcyanoacrylate group | Synthesis of new polymers through copolymerization with styrene. | chemrxiv.org |

These examples underscore the importance of the acyl side chain in defining the function and application of benzoic acid esters.

Broader Academic Significance of β-Keto Esters and Acetophenones in Synthetic Design

β-Keto esters and acetophenones are fundamental building blocks in organic synthesis, prized for their versatility and the wide array of transformations they can undergo. Their academic significance stems from their ability to provide access to a vast range of more complex molecular architectures.

β-Keto esters are particularly valuable due to the presence of multiple reactive sites within a single functional group. researchgate.netresearchgate.net They possess two electrophilic carbonyl carbons and can generate two different nucleophilic carbons (the α-carbon and the enolate oxygen), allowing for selective reactions under controlled conditions. researchgate.net They are key intermediates in the synthesis of diverse compounds, including heterocycles, carbocycles, and biologically active molecules like anti-inflammatory products, β-amino acids, and β-lactams. researchgate.netorganic-chemistry.org The Claisen condensation is a classic method for their synthesis, but other methods like transesterification are also widely used. researchgate.net

The α-alkylation of β-keto esters is a fundamental carbon-carbon bond-forming reaction. researchgate.net However, achieving enantioselectivity in this reaction can be challenging due to the potential for racemization under acidic or basic conditions. researchgate.net This has spurred the development of novel catalytic systems, including organocatalysts and transition metal complexes, to control the stereochemical outcome of these reactions. nih.gov

Acetophenones, which are ketones attached to a phenyl group, are also crucial starting materials in synthetic chemistry. They are frequently used in condensation reactions, such as the aldol (B89426) condensation, to build larger molecules. Their carbonyl group can be readily converted into other functionalities, such as alcohols (through reduction) or amines (through reductive amination), providing access to a wide range of substituted aromatic compounds.

In recent years, β-keto esters have been designed as potential antibacterial agents by mimicking the structure of bacterial quorum-sensing molecules. nih.govmdpi.com This highlights the ongoing relevance of this class of compounds in medicinal chemistry and drug discovery. The ability to possess both an active methylene (B1212753) group and two functional groups that can be readily transformed makes β-keto esters incredibly versatile precursors in organic synthesis. mdpi.com

Emerging Research Avenues and Future Perspectives in the Study of Methyl 4 3 Ethoxy 3 Oxopropanoyl Benzoate

Development of Novel Catalytic Methods for its Synthesis and Derivatization

The synthesis of Methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate and its derivatives is a key area for future research, with a focus on developing more efficient and sustainable catalytic methods. The classical approach to synthesizing β-keto esters is the Claisen condensation, which involves the base-promoted reaction between two ester molecules. organic-chemistry.orgyoutube.com In the context of this compound, a crossed Claisen condensation between methyl benzoate (B1203000) and ethyl acetate (B1210297) could be a viable, though potentially low-yielding, route due to the possibility of multiple reaction products. organic-chemistry.org

To overcome the limitations of traditional methods, research is shifting towards innovative catalytic systems. One promising avenue is the use of solid acid catalysts. For instance, studies on the synthesis of methyl benzoates have demonstrated the effectiveness of reusable zirconium/titanium (Zr/Ti) solid acid catalysts. nih.govmdpi.comresearchgate.net Adapting such heterogeneous catalysts for the C-acylation of enolates or enol ethers with a derivative of methyl 4-(chloroformyl)benzoate could offer a more selective and environmentally friendly synthetic route.

Another area of exploration is the palladium-catalyzed reaction of allylic esters of β-keto carboxylates, which undergo decarboxylation to form palladium enolates. nih.gov These intermediates can then participate in various transformations, opening up pathways for the derivatization of the this compound scaffold. Furthermore, the development of one-pot methods, such as the recently reported conversion of aromatic ketones into esters via a retro-Claisen reaction, could inspire novel synthetic strategies starting from related aromatic ketones. azom.comwaseda.jp

| Catalytic Method | Potential Precursors | Key Advantages | Relevant Research Focus |

| Crossed Claisen Condensation | Methyl benzoate, Ethyl acetate | Well-established method | Optimization of reaction conditions to favor the desired product. organic-chemistry.org |

| Solid Acid Catalysis | Methyl 4-(chloroformyl)benzoate, Ethyl acetoacetate (B1235776) enol ether | Reusable catalyst, improved selectivity, milder conditions. | Development of novel solid acid catalysts with enhanced activity and selectivity. nih.govmdpi.com |

| Palladium-Catalyzed Decarboxylation-Allylation | Allyl 4-(methoxycarbonyl)benzoylacetate | Mild reaction conditions, versatile derivatization. | Exploration of various palladium catalysts and reaction partners for derivatization. nih.gov |

| Retro-Claisen Approach | A corresponding aromatic ketone | One-pot synthesis, high versatility. | Design of suitable ketone precursors and optimization of the one-pot reaction sequence. azom.comwaseda.jp |

Application in Supramolecular Chemistry and Material Science Precursors

The bifunctional nature of this compound, with its chelating β-keto ester group and the aromatic ring suitable for further functionalization, makes it an attractive candidate for applications in supramolecular chemistry and as a precursor for advanced materials. The β-keto ester moiety can act as a bidentate ligand, capable of coordinating with a variety of metal ions to form stable metal complexes. This property is fundamental to the construction of metal-organic frameworks (MOFs) and coordination polymers.

Future research could focus on synthesizing novel MOFs where this compound or its derivatives serve as the organic linkers. By carefully selecting the metal nodes and reaction conditions, it may be possible to create porous materials with tailored properties for applications in gas storage, catalysis, and sensing.

In the realm of polymer chemistry, the reactive sites on this compound offer multiple handles for polymerization. The ester groups can be hydrolyzed to carboxylic acids, which can then be used in condensation polymerizations to form polyesters or polyamides. The aromatic ring can be functionalized with polymerizable groups, such as vinyl or styryl moieties, to enable its participation in addition polymerization reactions. The resulting polymers could exhibit interesting thermal and mechanical properties due to the rigid aromatic core and the flexible side chains.

Exploration of Stereoselective Syntheses Involving Chiral Analogues

The introduction of chirality into the this compound structure opens up possibilities for its use in asymmetric synthesis and as a chiral building block for pharmaceuticals and other biologically active molecules. A key focus of future research will be the stereoselective reduction of the ketone functionality to yield chiral β-hydroxy esters.

Biocatalysis, employing enzymes such as ketoreductases (KREDs), has emerged as a powerful tool for the enantioselective and diastereoselective reduction of β-keto esters. alaska.edu These enzymes can be selected to produce either the syn or anti diastereomer with high stereopurity. alaska.edu The application of commercially available KREDs or genetically engineered microorganisms like baker's yeast to this compound could provide efficient access to its chiral alcohol derivatives. nih.gov

Another approach involves asymmetric hydrogenation using chiral metal catalysts. Homogeneous catalysts based on ruthenium, rhodium, or iridium, bearing chiral phosphine (B1218219) ligands, have been successfully employed for the asymmetric reduction of a wide range of β-keto esters. The development of a specific catalyst system tailored for this compound would be a significant advancement.

| Stereoselective Method | Target Chiral Analogue | Key Advantages | Relevant Research Focus |

| Biocatalytic Reduction (Ketoreductases) | Chiral Methyl 4-(3-ethoxy-3-hydroxypropanoyl)benzoate | High enantioselectivity and diastereoselectivity, mild reaction conditions. | Screening of various ketoreductases for optimal activity and selectivity. nih.govalaska.edu |

| Asymmetric Hydrogenation | Chiral Methyl 4-(3-ethoxy-3-hydroxypropanoyl)benzoate | High turnover numbers, broad substrate scope. | Design and synthesis of novel chiral ligands for transition metal catalysts. |

| Chiral Phase-Transfer Catalysis | α-Halogenated chiral analogues | Access to optically active halogenated building blocks. | Development of efficient chiral phase-transfer catalysts for α-functionalization. acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity. The synthesis of β-keto esters has been successfully demonstrated in flow systems, often utilizing heterogeneous catalysts. acs.orgthieme-connect.com

Future research will likely focus on developing a continuous flow process for the synthesis of this compound. This could involve pumping the starting materials through a heated reactor packed with a solid-supported catalyst, followed by in-line purification to obtain the final product. Such a system would allow for the on-demand production of the compound with minimal manual intervention.

Furthermore, the integration of flow chemistry with automated synthesis platforms presents an exciting frontier. sigmaaldrich.com Automated systems can perform multi-step syntheses, purifications, and analyses in a programmed sequence, significantly accelerating the discovery and optimization of new reaction pathways and the synthesis of compound libraries for screening purposes. The development of a fully automated synthesis route to this compound and its derivatives would represent a significant leap forward in the efficient exploration of its chemical space.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step esterification and acylation reactions. Key steps include:

- Step 1: Formation of the propanoyl moiety via condensation of ethyl acetoacetate derivatives with appropriate electrophiles under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Introduction of the ethoxy-oxo group via nucleophilic acyl substitution, optimized by controlling temperature (60–80°C) and solvent polarity (e.g., THF or DMF) to enhance reaction efficiency .

- Step 3: Final esterification of the benzoate group using methyl chloride or methanol under acid catalysis.

Optimization Tips: - Use HPLC to monitor intermediate purity and adjust stoichiometric ratios to minimize side products .

- Solvent selection (e.g., DMF for polar intermediates) and controlled heating (reflux conditions) improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Strong absorptions at ~1720 cm⁻¹ (C=O ester) and ~1680 cm⁻¹ (ketone) .

- Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 294.3 (calculated) with fragmentation patterns reflecting cleavage of the ethoxy and benzoate groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the molecular structure?

Methodological Answer:

- Data Collection: Use high-resolution X-ray diffraction (HRXRD) with synchrotron radiation to improve data accuracy. SHELXL (via Olex2) is recommended for refinement due to its robustness in handling twinned or low-resolution data .

- Ambiguity Resolution:

- Case Study: For related benzoate esters, discrepancies in torsion angles were resolved using restraints in SHELXL, guided by NMR-derived conformational data .

Q. What strategies are employed to analyze the compound's reactivity in nucleophilic acyl substitution reactions, considering electronic effects of substituents?

Methodological Answer:

- Electronic Effects: The ethoxy-oxo group activates the adjacent carbonyl toward nucleophilic attack. Use Hammett constants (σ) to predict substituent effects: the electron-withdrawing benzoate enhances electrophilicity at the ketone .

- Experimental Design:

Q. How can researchers assess the biological activity of this compound, and what mechanistic insights are critical for target validation?

Methodological Answer:

- Screening Workflow:

- Mechanistic Studies:

- Molecular docking (AutoDock Vina) to identify potential binding pockets in target proteins .

- Validate interactions using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.